molecular formula C19H21ClN6O3S B11084459 2-butyl-7-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

2-butyl-7-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B11084459
M. Wt: 448.9 g/mol
InChI Key: WXRUNGIAGMITCT-UHFFFAOYSA-N
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Description

2-BUTYL-7-[4-(2-CHLORO-6-NITROPHENYL)PIPERAZINO]-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines This compound is characterized by its unique structure, which includes a butyl group, a chloronitrophenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BUTYL-7-[4-(2-CHLORO-6-NITROPHENYL)PIPERAZINO]-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the thiadiazole ring.

    Introduction of the Butyl Group: The butyl group is introduced through alkylation reactions.

    Attachment of the Chloronitrophenyl Group: This step involves the nitration and chlorination of a phenyl ring, followed by its attachment to the piperazine ring.

    Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired thiadiazolo[3,2-a]pyrimidine structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-BUTYL-7-[4-(2-CHLORO-6-NITROPHENYL)PIPERAZINO]-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group and the piperazine ring.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The chloronitrophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Oxidation of the butyl group can yield butanoic acid derivatives.

    Reduction: Reduction of the nitro group results in the formation of an amino derivative.

    Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

2-BUTYL-7-[4-(2-CHLORO-6-NITROPHENYL)PIPERAZINO]-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases, although further research is needed.

    Industry: It is used in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-BUTYL-7-[4-(2-CHLORO-6-NITROPHENYL)PIPERAZINO]-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    2-BUTYL-7-[4-(2-CHLORO-6-NITROPHENYL)PIPERAZINO]-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE: shares structural similarities with other thiadiazolo[3,2-a]pyrimidines, such as:

Uniqueness

  • Structural Features : The presence of the chloronitrophenyl group and the specific arrangement of functional groups confer unique chemical and biological properties to the compound.
  • Reactivity : Its reactivity profile, particularly in oxidation and substitution reactions, distinguishes it from other similar compounds.
  • Applications : The compound’s potential applications in various fields of research and industry highlight its uniqueness and versatility.

Properties

Molecular Formula

C19H21ClN6O3S

Molecular Weight

448.9 g/mol

IUPAC Name

2-butyl-7-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C19H21ClN6O3S/c1-2-3-7-16-22-25-17(27)12-15(21-19(25)30-16)23-8-10-24(11-9-23)18-13(20)5-4-6-14(18)26(28)29/h4-6,12H,2-3,7-11H2,1H3

InChI Key

WXRUNGIAGMITCT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN2C(=O)C=C(N=C2S1)N3CCN(CC3)C4=C(C=CC=C4Cl)[N+](=O)[O-]

Origin of Product

United States

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